

Spectroscopic Analysis of Propene-1-d1: A Technical Guide

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Compound of Interest

Compound Name: Propene-1-D1

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This technical guide provides a detailed analysis of the expected spectroscopic data for **propene-1-d1** ($\text{CH}_3\text{CH}=\text{CHD}$), a deuterated isotopologue of propene. The information is targeted towards researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols and logical workflows.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for **propene-1-d1**, the following data are predicted based on the well-documented spectra of propene ($\text{CH}_3\text{CH}=\text{CH}_2$) and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (^2H or D) has a nuclear spin ($I=1$) and is NMR active, but it resonates at a much different frequency than protons (^1H). Its primary effects on ^1H and ^{13}C NMR spectra are the disappearance of the signal for the replaced proton, changes in the splitting patterns of adjacent nuclei, and small shifts in the resonance frequencies of nearby carbons (isotopic shifts).

Table 1: Predicted ^1H NMR Spectroscopic Data for **Propene-1-d1**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Hc (CH ₃)	~1.71	Doublet of doublets (dd)	J(Hc-Ha) \approx 6.4 Hz, J(Hc-Hb) \approx 1.5 Hz
Ha (-CH=)	~5.75	Doublet of quartets (dq)	J(Ha-Hb) \approx 17.0 Hz, J(Ha-Hc) \approx 6.4 Hz
Hb (=CHD)	~5.00	Doublet of quartets (dq)	J(Hb-Ha) \approx 17.0 Hz, J(Hb-Hc) \approx 1.5 Hz

Note: The signal for the proton at the C1 position in propene (around 4.9-5.1 ppm) is absent in the ¹H NMR spectrum of **propene-1-d1**. The multiplicity of the remaining vinyl protons (Ha and Hb) may be further complicated by smaller deuterium couplings (J(H-D)), which are typically around 1/7th of the corresponding J(H-H) value.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Propene-1-d1**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (Proton-Coupled)
C1 (=CHD)	~115 (with an upfield isotope shift)	Doublet (due to C-D coupling)
C2 (-CH=)	~135	Doublet
C3 (CH ₃)	~22	Quartet

Note: In a proton-decoupled ¹³C NMR spectrum, each carbon would appear as a singlet. The carbon atom bonded to deuterium (C1) is expected to show a slight upfield shift (isotope effect) compared to the corresponding carbon in unlabeled propene.^[1]

Infrared (IR) Spectroscopy

The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the vibrational frequency of the corresponding bond.

Table 3: Predicted Key IR Absorption Bands for **Propene-1-d1**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Comments
C-D Stretch (=C-D)	~2200 - 2300	Shifted from the =C-H stretch (~3080 cm ⁻¹) in propene.
C=C Stretch	~1645	Largely unaffected by deuteration. [2]
C-H Stretch (sp ²)	~3080	Present due to the remaining vinyl proton.
C-H Stretch (sp ³)	~2870 - 2990	Present due to the methyl group. [2]
Fingerprint Region	400 - 1500	Will show differences compared to propene due to altered bending vibrations. [2]

Mass Spectrometry (MS)

In mass spectrometry, deuteration increases the molecular weight of the compound by one mass unit for each deuterium atom. The fragmentation patterns are generally similar to the unlabeled compound, but the masses of fragments containing the deuterium atom will be shifted.

Table 4: Predicted Mass Spectrometry Data for **Propene-1-d1**

Ion	Predicted m/z	Comments
[M] ⁺	43	Molecular ion peak. Propene has a molecular weight of 42.08 g/mol .[3] Propene-1-d1 has a molecular weight of approximately 43.09 g/mol .[4]
[M-H] ⁺	42	Loss of a hydrogen atom.
[M-D] ⁺	41	Loss of a deuterium atom.
[C ₃ H ₅] ⁺	41	Allyl cation, a common fragment for propene.
[C ₂ H ₂ D] ⁺	29	Fragment containing the deuterium atom.
[CH ₃] ⁺	15	Methyl cation fragment.

Experimental Protocols

Detailed experimental protocols for **propene-1-d1** are not readily available. However, the following general procedures, suitable for a volatile and flammable gas like propene, can be adapted.

Sample Preparation and Handling

Propene-1-d1 is a gas at room temperature and is flammable.[5]

- Handling: All handling should be conducted in a well-ventilated fume hood or using a vacuum line.[5]
- NMR: For solution-state NMR, the gas can be condensed into a chilled NMR tube containing a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts.[6]
- IR: Gas-phase IR spectra can be obtained using a gas cell with appropriate windows (e.g., KBr). The cell is filled with the gas to a specific pressure.

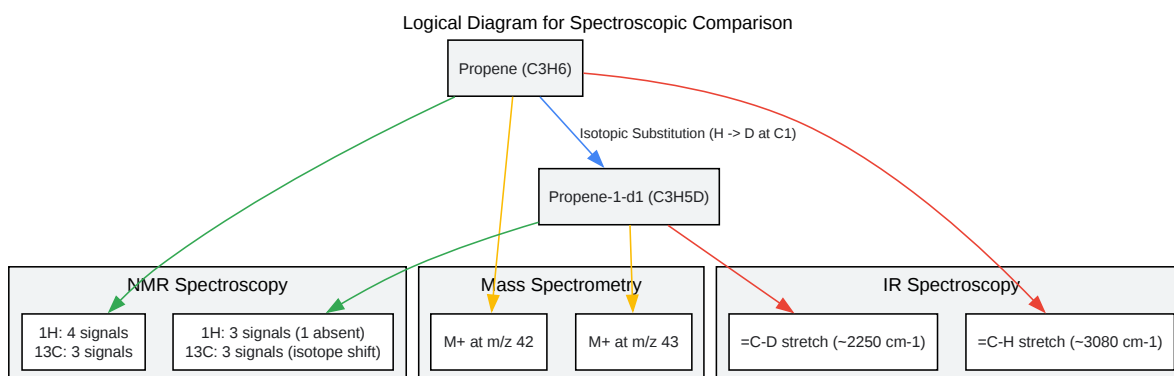
- MS: The gaseous sample can be introduced directly into the ion source of the mass spectrometer via a gas inlet system.

Instrumentation

- NMR: A high-field NMR spectrometer (e.g., 300-500 MHz for ^1H NMR) is suitable. The instrument should be capable of performing both ^1H and ^{13}C NMR experiments.
- IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- MS: An electron ionization (EI) mass spectrometer is commonly used for volatile compounds to generate characteristic fragmentation patterns.

Visualizations

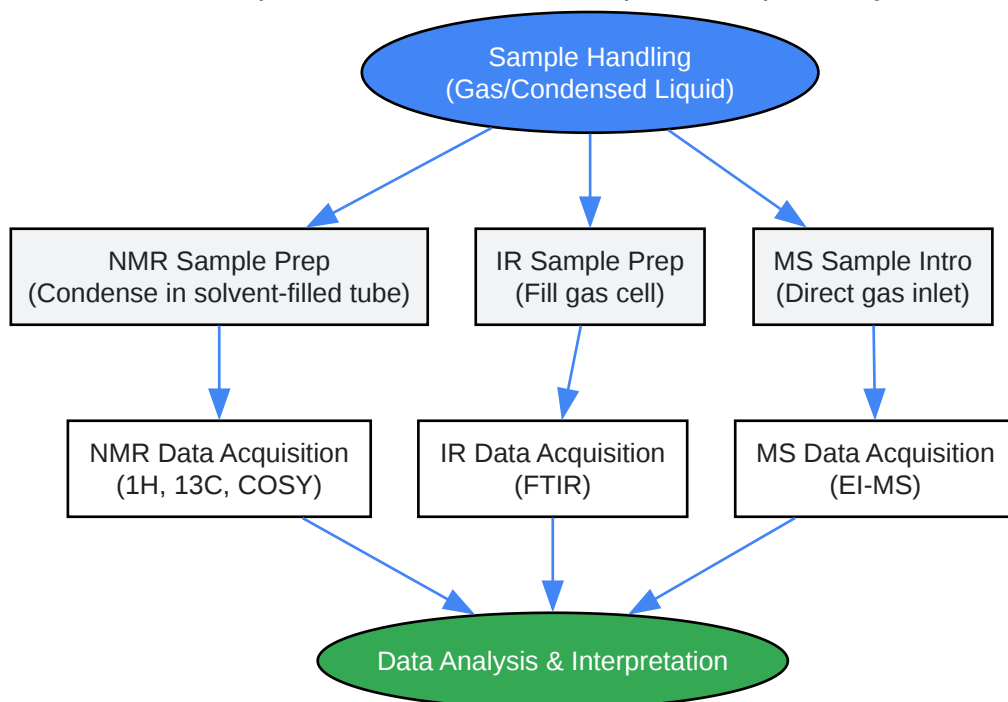
The following diagrams illustrate the logical relationships in the spectroscopic analysis of **propene-1-d1**.



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Caption: Comparison of expected spectroscopic data for propene and **propene-1-d1**.

General Experimental Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of gaseous **propene-1-d1**.

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